2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one
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Overview
Description
2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one is a chemical compound with the molecular formula C9H11N5O3. It is known for its unique structure, which includes an amino group, a dihydroxypropyl side chain, and a pteridinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include pteridine derivatives and dihydroxypropyl precursors.
Condensation Reaction: The pteridine derivative undergoes a condensation reaction with the dihydroxypropyl precursor in the presence of a suitable catalyst.
Amination: The intermediate product is then subjected to amination to introduce the amino group at the desired position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-pteridinone derivatives, while substitution reactions can produce various substituted pteridinones.
Scientific Research Applications
2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-hydroxy-6-[(1,2-dihydroxypropyl)pteridine]
- 2-amino-6-[(1,2-dihydroxypropyl)-4(1H)-pteridinone]
- 2-amino-6-[(1,2-dihydroxypropyl)-3,4-dihydropteridin-4-one]
Uniqueness
2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one is unique due to its specific stereochemistry and the presence of both amino and dihydroxypropyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIJBMDNUYRAM-AWFVSMACSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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